molecular formula C13H17ClFN3S B6489049 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride CAS No. 1215314-73-0

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride

Cat. No.: B6489049
CAS No.: 1215314-73-0
M. Wt: 301.81 g/mol
InChI Key: XGADIRLDSITOEZ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core substituted with a fluoro group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine moiety is attached through nucleophilic substitution, where 4-ethylpiperazine reacts with the fluoro-substituted benzothiazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride
  • 2-(4-ethylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole hydrochloride
  • 2-(4-ethylpiperazin-1-yl)-4-chloro-1,3-benzothiazole hydrochloride

Uniqueness

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluoro group and the ethylpiperazine moiety can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S.ClH/c1-2-16-6-8-17(9-7-16)13-15-12-10(14)4-3-5-11(12)18-13;/h3-5H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADIRLDSITOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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